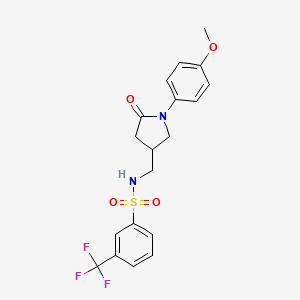

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the 1-position and a benzenesulfonamide moiety at the 3-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides are known to interact, such as carbonic anhydrases or GPCRs .

The 4-methoxyphenyl group may confer electronic and steric effects that influence binding affinity, while the trifluoromethyl group is often utilized to improve metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4S/c1-28-16-7-5-15(6-8-16)24-12-13(9-18(24)25)11-23-29(26,27)17-4-2-3-14(10-17)19(20,21)22/h2-8,10,13,23H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGAKRLEDXQMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes a methoxyphenyl group, a pyrrolidinone ring, and a benzenesulfonamide moiety. Its molecular formula is with a molecular weight of 304.4 g/mol .

Research indicates that compounds with similar structures to this compound can exhibit various biological activities, primarily through the inhibition of specific enzymes. For instance, benzenesulfonamides are known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to other derivatives that have shown moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE .

- Anticancer Activity: Related compounds have demonstrated the ability to induce apoptosis in cancer cell lines, indicating potential as therapeutic agents .

Table 1: Biological Activities of Related Compounds

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study evaluated various derivatives of benzenesulfonamides for their ability to inhibit AChE and BuChE. The findings indicated that some compounds exhibited lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease .

- Anticancer Research : Related compounds have been tested against different cancer cell lines, showing significant cytotoxic effects. For instance, certain derivatives were found to induce apoptosis at concentrations as low as 10 µg/mL in specific cancer models .

- Mechanistic Insights : Interaction studies with biological targets revealed that these compounds could significantly impact enzyme activity and cell viability, suggesting their potential therapeutic applications in treating neurodegenerative diseases and cancers .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant antibacterial activity. For instance, studies have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis, attributed to the sulfonamide functionality which enhances antibacterial action.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It demonstrates strong inhibitory activity against urease and acetylcholinesterase (AChE), crucial in various biochemical pathways. Promising IC50 values suggest potential therapeutic applications in conditions where these enzymes play a critical role.

Anticancer Potential

The structure of this compound suggests possible anticancer properties, as similar compounds have shown the ability to inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. This interaction with protein targets may alter cellular responses, contributing to anticancer effects.

Antibacterial Screening

In a study evaluating the antibacterial efficacy of similar compounds, this compound exhibited significant activity against specific bacterial strains, indicating its potential use in treating bacterial infections.

Enzyme Interaction Studies

Fluorescence measurements indicated effective binding interactions with bovine serum albumin (BSA), highlighting the compound's pharmacological effectiveness. This interaction is crucial for understanding how the compound may behave in biological systems.

Comparison with Similar Compounds

Key Comparisons:

Analysis:

- 4-Methoxy vs. Fluorinated analogs (e.g., RN 954609-89-3) may exhibit longer half-lives in vivo .

- Trifluoromethyl Benzenesulfonamide: The -CF₃ group in the target compound and RN 954609-89-3 increases lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration compared to unmodified sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide (logP ~1.8) .

- Pyrrolidinone vs. Heterocyclic Hybrids: The pyrrolidinone core in the target compound provides a balance of rigidity and flexibility, contrasting with the chromenone-pyrazolo-pyrimidine hybrid in , which likely targets kinase ATP-binding pockets due to its planar structure .

Bioactivity Correlations

- Anti-inflammatory Potential: Natural amides with methoxyphenyl groups (e.g., compounds 4, 6, 7 from ) show IC₅₀ <17.21 μM in anti-inflammatory assays. The target compound’s 4-methoxyphenyl group may similarly modulate COX-2 or NF-κB pathways .

- Enzyme Inhibition: Sulfonamides with trifluoromethyl groups (e.g., EP 2 697 207 B1 derivatives in ) demonstrate nanomolar affinity for proteases and kinases, suggesting the target compound could be optimized for similar targets .

Physicochemical Properties

Notes: The low solubility of the target compound and RN 954609-89-3 may necessitate formulation strategies (e.g., salt formation, nanoemulsions) for in vivo applications .

Q & A

Q. Q1. What are the key considerations for synthesizing N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide with high purity?

A1. Synthesis requires precise control of reaction parameters:

- Stepwise functionalization : Introduce the 4-methoxyphenyl group to the pyrrolidinone core first, followed by sulfonamide coupling .

- Temperature/pH optimization : Maintain 60–80°C and pH 7–8 during nucleophilic substitution to minimize side reactions .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final compound (>95% purity). Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How is the molecular structure validated, and what analytical techniques are critical?

A2. Structural validation combines:

- Multinuclear NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the pyrrolidinone carbonyl (δ 172 ppm in ¹³C NMR). 2D techniques (HSQC, HMBC) confirm connectivity .

- X-ray crystallography : Resolves spatial arrangement of the trifluoromethyl group and sulfonamide orientation .

- FT-IR : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and carbonyl vibrations (1680–1700 cm⁻¹) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

A3. Kinetic studies and DFT calculations reveal:

Q. Q4. How can researchers identify biological targets and assess binding thermodynamics?

A4. Use integrated approaches:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to enzymes like cyclooxygenase-2 (COX-2) .

- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for sulfonamide-protein interactions .

- Crystallography : Resolves hydrogen bonds between the trifluoromethyl group and hydrophobic enzyme pockets .

Q. Q5. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

A5. Systematic modifications and assays:

- Substituent variation : Replace 4-methoxyphenyl with 4-fluorophenyl to evaluate steric/electronic effects on IC₅₀ values .

- CoMFA modeling : Correlates 3D electrostatic/hydrophobic fields with COX-2 inhibition (Q² > 0.6) .

- In vivo PK/PD : Adjust logP via alkyl chain elongation to balance bioavailability and CNS penetration .

Q. Q6. How is metabolic stability assessed in vitro, and what are common degradation pathways?

A6. Protocols include:

- Liver microsome assays : Incubate with NADPH (37°C, pH 7.4); monitor parent compound depletion via LC-MS/MS. CYP3A4/2C9 isoforms mediate N-demethylation and sulfonamide hydrolysis .

- Reactive metabolite screening : Glutathione trapping identifies quinone-imine intermediates from pyrrolidinone oxidation .

Q. Q7. What experimental designs address polymorphism and crystallinity challenges?

A7. Techniques to control solid-state forms:

- PXRD : Screen polymorphs using solvent/anti-solvent crystallization (e.g., ethanol/water). Form I (monoclinic) shows superior dissolution vs. Form II (orthorhombic) .

- DSC/TGA : Identify melting points (mp ~180–185°C) and thermal stability (decomposition >250°C) .

Q. Q8. How is enantioselective synthesis achieved for chiral derivatives?

A8. Use chiral auxiliaries or catalysts:

Q. Q9. What proteomics approaches elucidate off-target effects in cellular models?

A9. Advanced workflows include:

Q. Q10. How are contradictory data in biological assays resolved?

A10. Mitigate discrepancies via:

- Orthogonal assays : Validate COX-2 inhibition in both enzymatic (fluorometric) and cell-based (PGE₂ ELISA) systems .

- Statistical rigor : Apply Grubbs’ test to exclude outliers and use PCA to cluster activity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.